molecular formula C14H20N2O2 B5686831 1-(4-nitrobenzyl)azocane

1-(4-nitrobenzyl)azocane

Cat. No. B5686831
M. Wt: 248.32 g/mol
InChI Key: SUQORWOCQSCFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzyl)azocane is a chemical compound that belongs to the class of azobenzenes. It is widely used in scientific research as a photosensitive ligand for the regulation of biological processes. The compound is synthesized through a series of reactions that involve the use of specific reagents and conditions.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)azocane involves photoisomerization, which is the process of converting a molecule from one isomer to another by the absorption of light. The compound exists in two isomeric forms, cis and trans. The cis form is inactive, while the trans form is active. When the compound is exposed to light of a specific wavelength, the cis form is converted to the trans form, leading to the activation or inhibition of the target protein.
Biochemical and Physiological Effects:
1-(4-nitrobenzyl)azocane has been shown to have a wide range of biochemical and physiological effects. The compound can be used to control the activity of ion channels, leading to changes in membrane potential and neurotransmitter release. The compound can also be used to control the activity of enzymes, leading to changes in metabolic pathways and cellular signaling. In addition, the compound can be used to control the activity of transcription factors, leading to changes in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-nitrobenzyl)azocane is its ability to control the activity of specific proteins with high spatial and temporal resolution. The compound can be activated or inhibited by light of a specific wavelength, allowing researchers to study the function of specific proteins in real-time. However, the compound has some limitations, including its toxicity and limited stability in biological systems. The compound can also be difficult to synthesize and purify, making it challenging to use in large-scale experiments.

Future Directions

There are several future directions for the use of 1-(4-nitrobenzyl)azocane in scientific research. One direction is the development of new photoisomerizable ligands with improved stability and toxicity profiles. Another direction is the use of 1-(4-nitrobenzyl)azocane in combination with other techniques, such as optogenetics and CRISPR-Cas9, to study complex biological processes. Finally, the use of 1-(4-nitrobenzyl)azocane in drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for a wide range of diseases.
Conclusion:
In conclusion, 1-(4-nitrobenzyl)azocane is a chemical compound that has a wide range of applications in scientific research. The compound can be synthesized through a series of reactions and used to control the activity of specific proteins with high spatial and temporal resolution. The mechanism of action involves photoisomerization, and the compound has a wide range of biochemical and physiological effects. While there are some limitations to the use of 1-(4-nitrobenzyl)azocane, there are also several future directions for the development and application of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(4-nitrobenzyl)azocane involves a series of reactions that start with the reaction of 4-nitrobenzyl chloride with sodium azide to form 4-nitrobenzyl azide. The reaction is carried out in anhydrous DMF (dimethylformamide) at room temperature for 24 hours. The resulting 4-nitrobenzyl azide is then reacted with 1-bromoheptane in the presence of a copper catalyst to form 1-(4-nitrobenzyl)azocane. The reaction is carried out in anhydrous DMF at 80°C for 24 hours.

Scientific Research Applications

1-(4-nitrobenzyl)azocane is widely used in scientific research as a photosensitive ligand for the regulation of biological processes. The compound can be used to control the activity of proteins, enzymes, and ion channels by photoisomerization. The compound can be activated by light of a specific wavelength, which causes a conformational change in the molecule, leading to the activation or inhibition of the target protein. This technique is widely used in neuroscience, cell biology, and pharmacology to study the function of specific proteins and their role in disease.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-16(18)14-8-6-13(7-9-14)12-15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQORWOCQSCFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269341

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